Z-1,2-CIS-ACHEC-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

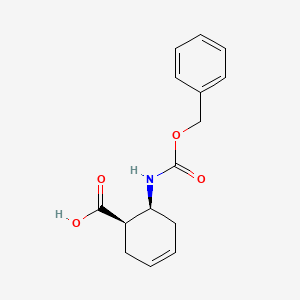

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-1,2-cis-ACHC-OH: A Conformationally Constrained Building Block for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids to impart specific structural and functional properties to peptides and peptidomimetics is a cornerstone of innovative therapeutic design. Among these, conformationally constrained amino acids are of paramount importance for their ability to pre-organize a peptide backbone into a desired bioactive conformation, enhance proteolytic stability, and improve receptor selectivity. This technical guide provides a comprehensive overview of Z-1,2-cis-ACHC-OH, a protected derivative of cis-2-aminocyclohexanecarboxylic acid, highlighting its fundamental properties, synthesis, and strategic application in the development of next-generation therapeutics.

Core Molecular Attributes of Z-1,2-cis-ACHC-OH

Z-1,2-cis-ACHC-OH, chemically known as (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, is a synthetic β-amino acid derivative. The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the cis stereochemistry of the substituents on the cyclohexane ring are defining features that dictate its utility in chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-1,2-cis-ACHC-OH is essential for its effective handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][2] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| CAS Number | 54867-08-2 | [2] |

| Appearance | White to light beige crystalline powder | [2] |

| IUPAC Name | (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | [1] |

| Synonyms | Z-cis-2-aminocyclohexanecarboxylic acid, cis-1-(Benzyloxycarbonyl-amino)-cyclohexyl-2-carboxylic acid | [1][2] |

The Strategic Importance of Conformational Constraint

The cyclohexane ring of Z-1,2-cis-ACHC-OH serves as a rigid scaffold that restricts the conformational freedom of the molecule. When incorporated into a peptide sequence, this rigidity is conferred to the peptide backbone, which can have several advantageous consequences for drug development.[1]

Rationale for Employing Z-1,2-cis-ACHC-OH:

-

Enhanced Proteolytic Stability: The unnatural cyclic structure can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

-

Receptor Selectivity and Affinity: By locking the peptide into a specific conformation that mimics the bioactive conformation, binding affinity and selectivity for the target receptor can be significantly improved.

-

Induction of Secondary Structures: The incorporation of cyclic β-amino acids like cis-ACHC can influence the formation of specific secondary structures, such as turns and helices, in peptides. However, studies have shown that homooligomers of cis-ACHC tend to adopt extended conformations rather than well-defined helical structures.[3][4] Its influence is more nuanced in hetero- and hybrid peptides.[2][5]

Synthesis of Z-1,2-cis-ACHC-OH: A Conceptual Workflow

Conceptual Synthetic Pathway

Caption: Conceptual synthetic workflow for Z-1,2-cis-ACHC-OH.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Mono-esterification of cis-1,2-Cyclohexanedicarboxylic Anhydride

-

Dissolve cis-1,2-cyclohexanedicarboxylic anhydride in an excess of dry methanol.

-

Heat the mixture to reflux for 2-4 hours to achieve ring-opening and mono-esterification.

-

Remove the excess methanol under reduced pressure to yield the crude mono-methyl ester.

Step 2: Curtius Rearrangement

-

Dissolve the crude mono-ester in an inert solvent such as toluene.

-

Add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA, 1.1 equivalents).

-

Heat the reaction mixture to reflux. The acyl azide intermediate will form in situ and undergo rearrangement to the isocyanate.

-

After the reaction is complete (monitored by TLC or IR spectroscopy), cool the mixture.

Step 3: Hydrolysis of the Isocyanate

-

To the cooled reaction mixture containing the isocyanate, add an aqueous acid solution (e.g., 2M HCl).

-

Heat the biphasic mixture to reflux to hydrolyze the isocyanate to the primary amine and the methyl ester to the carboxylic acid.

-

After cooling, separate the aqueous layer and wash with an organic solvent (e.g., dichloromethane) to remove organic impurities.

-

Neutralize the aqueous layer with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the crude cis-2-aminocyclohexanecarboxylic acid.

-

Filter and dry the crude amino acid.

Step 4: N-Protection with Benzyloxycarbonyl (Z) Group

-

Suspend the crude cis-2-aminocyclohexanecarboxylic acid in a mixture of water and a suitable organic solvent (e.g., dioxane or acetone).

-

Cool the mixture in an ice bath and add a base (e.g., sodium bicarbonate or sodium hydroxide) to maintain a pH of 9-10.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring and maintaining the pH.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with dilute HCl to precipitate the Z-protected amino acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Z-1,2-cis-ACHC-OH.

Characterization of Z-1,2-cis-ACHC-OH

Thorough characterization is imperative to confirm the identity and purity of the synthesized Z-1,2-cis-ACHC-OH. While specific literature spectra for this exact compound are scarce, the expected spectroscopic data can be predicted based on its structure.

-

¹H NMR: Expected signals would include multiplets for the cyclohexyl protons, a singlet for the benzylic protons of the Z-group, aromatic protons, and broad singlets for the carboxylic acid and amide protons.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, the benzylic carbon of the Z-group, and the aliphatic carbons of the cyclohexane ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₅H₁₉NO₄ should be observed.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of the carboxylic acid and carbamate.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-1,2-cis-ACHC-OH is amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc or Boc chemistry. The following is a generalized workflow for its incorporation into a peptide sequence using Fmoc-based SPPS.

General SPPS Incorporation Workflow

Caption: Generalized workflow for incorporating Z-1,2-cis-ACHC-OH in SPPS.

Detailed Protocol for Manual SPPS Incorporation

-

Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Activation of Z-1,2-cis-ACHC-OH: In a separate vessel, dissolve Z-1,2-cis-ACHC-OH (3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA, 6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the complete consumption of the free amine. If the test is positive, a recoupling step may be necessary.

-

Continuation of Synthesis: For the subsequent amino acid, standard Fmoc-SPPS deprotection and coupling cycles can be resumed.

Conclusion and Future Perspectives

Z-1,2-cis-ACHC-OH is a valuable, albeit specialized, building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its rigid cyclic structure offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. While detailed synthetic and spectroscopic data in the public domain are limited, the conceptual frameworks provided in this guide offer a solid foundation for its synthesis and application. Future research focusing on the systematic incorporation of Z-1,2-cis-ACHC-OH into a variety of bioactive peptides and the subsequent detailed conformational and biological analysis will undoubtedly further elucidate its potential in rational drug design.

References

- Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society.

- Gellman, S. H., et al. (2007). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.

- De la Torre, B. G., & Andreu, D. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.

- Sewald, N., & Strijowski, U. (2004). Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Organic & Biomolecular Chemistry.

Sources

- 1. (1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid | C15H19NO4 | CID 10826376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Discovery and Synthesis of Novel Constrained Amino Acids for Advanced Drug Development

Abstract

The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, leading to low bioavailability and target affinity. The strategic incorporation of conformationally constrained amino acids has emerged as a powerful solution to overcome these limitations. By reducing the entropic penalty of binding and stabilizing bioactive conformations, these unique building blocks enhance proteolytic resistance, improve receptor affinity and selectivity, and can even confer oral bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, design strategies, and synthetic methodologies central to the field of novel constrained amino acids. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore the future landscape of this dynamic area of medicinal chemistry.

Table of Contents

-

The Rationale for Conformational Constraint in Peptide Drug Design

-

Overcoming the Limitations of Native Peptides

-

The Thermodynamic Advantage of Pre-organization

-

-

Design Principles for Novel Constrained Amino Acids

-

Mimicking Secondary Structures

-

Controlling Side-Chain Torsional Angles (χ-Space)

-

Computational Approaches in Rational Design

-

-

Core Synthetic Strategies for Constrained Amino Acids

-

Strategy 1: Side-Chain to Side-Chain Cyclization

-

Strategy 2: Synthesis of Intrinsically Constrained Monomers

-

Strategy 3: Asymmetric Synthesis for Stereochemical Control

-

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

-

Workflow for Incorporating a Novel Constrained Amino Acid

-

Protocol: Manual SPPS with a Sterically Hindered UAA

-

-

Structural Characterization and Validation

-

Techniques and Expected Outcomes

-

-

Applications and Future Outlook

-

References

The Rationale for Conformational Constraint in Peptide Drug Design

Overcoming the Limitations of Native Peptides

Peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets.[1][2][3] However, their translation into effective therapeutics is often plagued by inherent weaknesses, including rapid degradation by proteases and poor membrane permeability, which limits their utility as drugs.[4][5] Unnatural amino acids (UAAs), particularly those with conformational constraints, are critical tools for transforming peptides into viable drug candidates by addressing these pharmacokinetic and pharmacodynamic challenges.[4][6]

The Thermodynamic Advantage of Pre-organization

A linear peptide in solution exists as an ensemble of multiple conformations. Upon binding to its target, it must adopt a single, specific "bioactive" conformation. This process is entropically unfavorable, as it involves a significant loss of conformational freedom. Constrained peptides "lock" the molecule into or close to its bioactive conformation, reducing the entropic penalty of binding.[7][8] This pre-organization leads to a substantial increase in binding affinity and potency.[7][9]

Design Principles for Novel Constrained Amino Acids

The design of a constrained amino acid is a deliberate process aimed at achieving a specific three-dimensional structure to enhance biological activity.

Mimicking Secondary Structures

Many protein-protein interactions (PPIs) are mediated by secondary structures like α-helices and β-turns.[10][11] Constrained amino acids are instrumental in stabilizing these motifs in short peptides, which would otherwise be unstructured in solution.[10]

-

α-Helix Stabilization: Achieved through techniques like "peptide stapling," where covalent bridges are introduced between amino acid side chains, often at the i and i+4 or i+7 positions.[2][10]

-

β-Turn Induction: Lactam-bridged amino acids, such as Freidinger lactams, are highly effective at inducing and stabilizing type II β-turns, which are critical for the activity of many peptide hormones.[12]

Controlling Side-Chain Torsional Angles (χ-Space)

The spatial orientation of an amino acid's side chain is defined by its torsional angles (χ1, χ2, etc.). For pharmacophoric residues, fixing these angles can be critical for activity and selectivity.[13][14] Constraints can be introduced by adding alkyl substituents to the α or β carbons or by incorporating the side chain into a cyclic system.[13][14] A successful design requires that the constraint is compatible with the desired backbone conformation and does not hinder the kinetics of receptor binding.[13]

Computational Approaches in Rational Design

Molecular modeling and dynamics simulations are increasingly used to predict the conformational effects of a given constraint. These in silico methods allow for the rational design of novel amino acids tailored to specific targets, saving significant synthetic effort.

Core Synthetic Strategies for Constrained Amino Acids

The synthesis of constrained amino acids is a cornerstone of peptidomimetic chemistry. The chosen strategy depends on the desired type of constraint.

Strategy 1: Side-Chain to Side-Chain Cyclization (Peptide Stapling)

This popular strategy involves introducing two unnatural amino acids with reactive side chains into a linear peptide, followed by an intramolecular cyclization reaction.

Strategy 2: Synthesis of Intrinsically Constrained Monomers

This approach focuses on creating rigid amino acid building blocks that can be incorporated directly into peptides. Azacycloalkane and azabicycloalkane amino acids are excellent examples, serving as rigid surrogates for standard amino acids or dipeptide units.[15]

Freidinger lactams are key building blocks for stabilizing β-turns.[12] De novo asymmetric routes to these structures are highly valuable as they allow for the installation of diverse side-chain functionalities.[12] A modern approach may involve the allylation of azlactones using a palladium zwitterion intermediate, followed by further synthetic manipulations.[12]

Strategy 3: Asymmetric Synthesis for Stereochemical Control

Controlling the stereochemistry of newly formed chiral centers is paramount. Asymmetric synthesis ensures the production of a single, desired enantiomer, which is crucial for biological activity.[16][17]

A powerful method for asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes.[18] A Schiff base is formed between a glycine derivative and a chiral ligand, which then coordinates to a Ni(II) ion. This complex acts as a chiral glycine equivalent, allowing for highly diastereoselective alkylation at the α-carbon. Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched α-alkylated amino acid.[18]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for assembling peptides, including those containing UAAs.[19][20] While the core principles remain the same, incorporating complex, sterically hindered constrained amino acids often requires protocol modifications.[21][22]

Workflow for Incorporating a Novel Constrained Amino Acid

Protocol: Manual SPPS with a Sterically Hindered UAA

This protocol outlines a single coupling cycle for a 0.1 mmol scale synthesis.

-

Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.[22]

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 10 minutes. Drain the solution.[22]

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL), Dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL) to remove all residual piperidine.

-

Coupling:

-

In a separate vial, dissolve the constrained UAA (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the mixture and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2-4 hours. Causality: Sterically hindered amino acids require stronger coupling reagents (like HBTU/HOBt) and extended reaction times to achieve complete acylation of the free amine on the growing peptide chain.

-

-

Monitoring & Capping (Self-Validation):

-

Perform a Kaiser test to check for the presence of free primary amines.

-

If Kaiser test is positive (blue beads): The coupling is incomplete. Drain the coupling solution, wash with DMF, and either re-couple with a fresh solution (Step 4) or cap the unreacted amines by adding a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes. Causality: Capping prevents the formation of deletion sequences, ensuring the purity of the final product.

-

If Kaiser test is negative (yellow/clear beads): The coupling is complete. Proceed to the next step.

-

-

Washing: Wash the resin with DMF (5 x 5 mL) to remove excess reagents.

-

Cycle Repetition: Return to Step 2 to couple the next amino acid in the sequence.[22]

Structural Characterization and Validation

Confirming the structure and conformation of novel constrained amino acids and the peptides containing them is a critical step. A combination of analytical techniques is employed for comprehensive validation.

| Technique | Purpose | Expected Outcome/Insight |

| Mass Spectrometry (MS) | Verify molecular weight | Confirms the successful synthesis of the target molecule and incorporation into the peptide. |

| NMR Spectroscopy (1D & 2D) | Determine 3D structure and conformation | Provides detailed information on bond connectivity, stereochemistry, and dihedral angles (φ, ψ, χ), confirming the intended conformational constraint. |

| X-ray Crystallography | Obtain high-resolution 3D structure | Gives precise atomic coordinates, bond lengths, and angles, offering definitive proof of the constrained conformation in the solid state. |

| Circular Dichroism (CD) | Assess secondary structure in solution | Reveals the presence and stability of secondary structures like α-helices or β-sheets induced by the constrained residue. |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and isolate product | Separates the target peptide from impurities and byproducts, allowing for purification and quantification of product purity. |

Applications and Future Outlook

Constrained amino acids have been instrumental in advancing numerous therapeutic programs, particularly in targeting challenging protein-protein interactions (PPIs) in oncology and infectious diseases.[7] For example, stapled peptides have been developed to mimic helical domains of proteins to inhibit targets like MDM2/p53.[10] The incorporation of constrained proline analogs has led to the development of commercial drugs like the ACE inhibitor Zabicipril.[23]

The field is continuously evolving, with future efforts focused on:

-

Developing Novel Constraint Chemistries: Exploring new, efficient, and versatile methods for cyclization and rigidification.[7]

-

Improving Drug Delivery: Designing constrained peptides with "chameleonic" properties that allow them to adapt to different environments, enhancing cell permeability and oral bioavailability.[1]

-

Expanding Chemical Space: Leveraging technologies like mRNA display to screen vast libraries of constrained peptides containing non-canonical amino acids against a wide range of therapeutic targets.[5]

By combining rational design, innovative synthesis, and robust analytical validation, the discovery of novel constrained amino acids will continue to be a vital engine for the development of the next generation of peptide-based therapeutics.

References

- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2023). Vertex AI Search.

- Constrained Peptides in Drug Discovery and Development.SciSpace.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str

- Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.PubMed.

- Peptide therapeutics: reconstructing protein surfaces using constrained peptides.Biosynth.

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central.

- Asymmetric synthesis of novel sterically constrained amino acids.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres.Science.gov.

- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.Biosynth.

- Constrained Peptides in Drug Discovery and Development.

- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design.BioSpace.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Luxembourg Bio Technologies.

- Solid-phase synthesis.Wikipedia.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic

- Constrained Peptides as Mini

- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.PubMed Central.

- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.Life Chemicals.

- Design and structure of peptide and peptidomimetic antagonists of protein-protein interaction.PubMed.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.NIH.

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.

Sources

- 1. scispace.com [scispace.com]

- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biosynth.com [biosynth.com]

- 8. researchgate.net [researchgate.net]

- 9. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 10. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and structure of peptide and peptidomimetic antagonists of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to Cis-Constrained Cyclic Amino Acid Derivatives

Introduction: The Imperative of Conformational Control in Peptide Therapeutics

Peptides represent a unique and powerful class of therapeutic agents, occupying a niche between small molecules and large biologics.[1] Their modular nature and the vast chemical space they can explore offer unparalleled opportunities for high-potency and selective targeting of protein-protein interactions (PPIs), which are often considered "undruggable" by conventional small molecules.[2] However, the inherent flexibility of linear peptides is a significant impediment to their development as drugs. This conformational freedom leads to a high entropic penalty upon binding to a target, reduced affinity, and susceptibility to proteolytic degradation, resulting in poor pharmacokinetic profiles.[3]

A primary strategy to overcome these limitations is the imposition of conformational constraints.[3][4] By rigidifying the peptide backbone, we can pre-organize the molecule into its bioactive conformation, enhancing binding affinity, increasing metabolic stability, and improving receptor selectivity.[5] Cyclization is a common and effective method to achieve this rigidity.[6] However, standard cyclization does not fully control a crucial conformational element: the geometry of the amide bond.

Amide bonds in a peptide backbone can exist in either a trans or cis conformation. The trans isomer is overwhelmingly favored energetically for most amino acid pairs.[7] The exception is the Xaa-Proline bond, where the energy difference is smaller, allowing for a significant population of the cis conformer (typically 5-30% in unfolded peptides).[5][8] This cis-amide bond at a proline residue is a key structural feature, often found in β-turns (specifically type VI turns) and other folded motifs that are critical for biological recognition and function.[4][9] Therefore, the ability to selectively enforce a cis-amide bond geometry within a cyclic peptide scaffold provides a powerful tool for precise structural mimicry and the rational design of potent peptidomimetics. This guide provides a technical overview of the design, synthesis, and analysis of cyclic amino acid derivatives specifically engineered to act as cis-amide bond surrogates.

The Logic of Cis-Constraint: Mechanisms and Molecular Design

The central challenge in designing cis-constrained amino acids is to overcome the inherent energetic preference for the trans-amide bond. This is achieved by introducing specific structural modifications that either destabilize the trans conformer or stabilize the cis conformer through favorable steric or stereoelectronic interactions. Proline, with its cyclic side chain, serves as the natural starting point for such modifications.

Key Mechanisms for Inducing Cis-Amide Conformation:

-

Steric Hindrance: Introducing bulky substituents onto the proline ring can create a steric clash with the preceding residue in the trans conformation, thereby favoring the cis isomer where this clash is relieved. 5-alkylprolines, such as 5-tert-butylproline, are prime examples of this principle.[10]

-

Stereoelectronic Effects & Dipole Interactions: Replacing atoms within the proline ring with heteroatoms can alter the electronic properties of the ring. For instance, in oxaproline or thioproline (pseudoprolines), favorable dipole interactions can occur between the heterocyclic ring and the carbonyl oxygen of the preceding residue, stabilizing the cis conformation.[9]

-

Lone-Pair Repulsion: In azaproline, where the Cα atom is replaced by a nitrogen atom, lone-pair repulsion between this α-nitrogen and the preceding carbonyl oxygen strongly disfavors the trans geometry, making the cis-amide bond the preferred conformation.[9]

These principles are not mutually exclusive and can be combined to create highly effective cis-inducing building blocks. The most widely adopted and versatile of these are the pseudoproline dipeptides .

Pseudoprolines: The Workhorse of Cis-Constraint

Pseudoprolines are derivatives of Serine, Threonine, or Cysteine where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen via reaction with an aldehyde or ketone (commonly acetone).[1] This creates an oxazolidine or thiazolidine ring, which mimics the structure of proline but with powerful, tunable effects on the preceding amide bond.[11]

The substitution at the C2 position of the pseudoproline ring is critical for controlling the cis/trans ratio. Unsubstituted pseudoprolines show a modest preference for cis, while dimethylated pseudoprolines (derived from acetone) can lock the preceding amide bond almost quantitatively in the cis conformation.[12] This makes them exceptionally valuable tools, not only for structural stabilization in drug design but also as "temporary kinks" to disrupt aggregation during challenging solid-phase peptide synthesis (SPPS).[1][13]

Synthesis of Cis-Constrained Building Blocks and Their Incorporation into Peptides

The successful application of cis-constrained derivatives hinges on their efficient synthesis and incorporation into peptide chains. This section details the synthesis of a representative pseudoproline building block and the protocol for its use in SPPS.

Synthesis of a Pseudoproline Monomer: (R)-2,2-dimethylthiazolidine-4-carboxylic acid

This protocol describes the synthesis of a common thiazolidine-based pseudoproline from L-cysteine, a readily available starting material.[4][14][15]

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask, add L-cysteine hydrochloride (10 g, ~63.4 mmol).

-

Cyclization: Add 250 mL of dry acetone. Equip the flask with a reflux condenser and stir the suspension under a nitrogen atmosphere. Heat the mixture to reflux (approx. 60°C) for 2-3 hours. The suspended solid will gradually dissolve as the reaction proceeds.

-

Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Filtration: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold acetone.

-

Drying: Dry the product under vacuum to yield (R)-2,2-dimethylthiazolidine-4-carboxylic acid. The product is typically of high purity and can be used in the next step without further purification.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

While individual pseudoproline monomers can be coupled, it is far more efficient and common to use pre-formed, Fmoc-protected pseudoproline dipeptides , such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.[1][16] These are commercially available or can be synthesized separately. Their use circumvents the sterically hindered and often low-yielding coupling reaction directly onto the pseudoproline nitrogen on the solid support.[17][18]

Recommended Protocol for Manual SPPS using a Pseudoproline Dipeptide:

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.

-

Drain and repeat with fresh 20% piperidine solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

-

-

Amino Acid Coupling (Standard):

-

In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

-

Add DIPEA (8 eq) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Wash the resin as in step 2. Confirm completion with a Kaiser test.

-

-

Repeat Fmoc deprotection and coupling steps for subsequent amino acids until the position for the pseudoproline dipeptide is reached.

-

Pseudoproline Dipeptide Coupling:

-

Dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF.

-

Add DIPEA (3 eq) and pre-activate for 2 minutes. Note the reduced equivalents, as these dipeptides are valuable and typically couple efficiently.

-

Add the activated solution to the resin and agitate for 2 hours.

-

Wash thoroughly as before. The Kaiser test should be negative.

-

-

Continue Chain Elongation: Repeat standard deprotection and coupling cycles until the full-length peptide is assembled.

-

Final Cleavage and Deprotection:

-

Wash the final peptidyl-resin with DCM (5x) and dry under vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The acid-labile pseudoproline ring will cleave during this step, regenerating the native Ser, Thr, or Cys residue.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice. .

-

Dry the crude peptide pellet under vacuum. Purify by reverse-phase HPLC.

-

Conformational Analysis: Verifying the Cis-Amide Bond

Confirming the conformational impact of a cis-constrained derivative is a critical validation step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing direct evidence of the cis/trans isomer ratio and overall peptide structure in solution.[19]

NMR Spectroscopy for Cis/Trans Isomerization Analysis

The interconversion between cis and trans amide bond isomers is slow on the NMR timescale (10⁻³–10⁻² s⁻¹ at room temperature), resulting in two distinct sets of signals for the residues flanking the bond.[5][8]

-

¹H NMR: The most straightforward evidence comes from the appearance of doubled signals for amide protons and alpha-protons near the Xaa-Pro or Xaa-ψPro bond. The relative integration of these peak pairs provides a quantitative measure of the cis:trans population ratio.[20]

-

¹³C NMR: The chemical shifts of the Proline Cβ and Cγ carbons are highly diagnostic of the amide bond conformation. A chemical shift difference (Δδ Cβ-Cγ) of ~4.5 ppm is characteristic of a trans bond, while a difference of ~9.5 ppm indicates a cis bond.[8][21] This provides unambiguous confirmation.

-

2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) spectroscopy reveals through-space proximity of protons. For an Xaa-Pro bond, a strong sequential NOE between the α-proton of Xaa (Hα(i)) and the α-proton of Pro (Hα(i+1)) is indicative of a trans bond. Conversely, a strong NOE between Hα(i) and the δ-protons of Pro (Hδ(i+1)) is the hallmark of a cis bond.[20]

Data Presentation: Quantifying the Impact of Pseudoproline Substitution

The choice of substituent on the pseudoproline ring allows for fine-tuning of the cis-amide population. This precise control is a key advantage of this class of constrained amino acids.

| Proline/Pseudoproline Derivative | Preceding Residue | Solvent | % Cis-Amide Population | Reference |

| Proline | Ala | H₂O/TFE | ~10-20% | [5][11] |

| Ser(ψH,HPro)-OH | Ala | DMSO | ~50% | [11] |

| Thr(ψH,HPro)-OH | Ala | DMSO | ~30-40% | [11] |

| Ser(ψMe,MePro)-OH | Leu | H₂O | 69% | [12] |

| Thr(ψMe,MePro)-OH | Leu | H₂O | 63% | [12] |

| Cys(ψMe,MePro)-OH | Phe | CDCl₃ | ~100% | [12] |

This table summarizes representative data showing how pseudoproline derivatives, particularly dimethylated versions, significantly increase the population of the cis-amide conformer compared to natural proline.

Applications in Drug Discovery and Development

The ability to enforce a specific, biologically relevant conformation like a cis-amide-containing turn has profound implications for drug discovery.

-

Stabilization of Bioactive Conformations: Many peptide ligands adopt a specific turn structure upon binding to their receptor. By incorporating a cis-constrained amino acid, the peptide can be locked into this bioactive shape, reducing the entropic cost of binding and dramatically increasing affinity and selectivity.[9]

-

Enhanced Metabolic Stability: The non-natural structure of these derivatives can confer resistance to cleavage by proteases, which are often highly specific for standard peptide bond geometries. This increases the in-vivo half-life of the peptide therapeutic.[4]

-

Improved Synthetic Accessibility: In SPPS, the use of pseudoproline dipeptides is a field-proven method to disrupt peptide chain aggregation. By introducing a temporary "kink," they prevent the formation of intermolecular β-sheets that can render the growing peptide chain insoluble and unreactive, leading to significantly higher yields and purities for "difficult sequences."[1][3]

-

Scaffolds for Peptidomimetics: Cyclic peptides built with these constraints serve as rigid scaffolds for presenting side-chain functionalities in a precise three-dimensional arrangement. This makes them ideal starting points for the design of novel inhibitors of challenging targets like PPIs.

Conclusion and Future Outlook

Cis-constrained cyclic amino acid derivatives, particularly pseudoprolines and substituted prolines, are sophisticated chemical tools that provide medicinal chemists with an exceptional level of control over peptide conformation. By enabling the specific stabilization of the often-elusive cis-amide bond, these building blocks allow for the rational design of peptides with improved affinity, stability, and synthetic accessibility. The continued development of novel synthetic routes to access an even wider diversity of these constrained motifs will further empower the creation of next-generation peptide therapeutics capable of tackling the most challenging biological targets.

References

-

Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link][4][9]

-

Jäschke, A., & Restle, T. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(7), 1126. [Link][3]

-

Kessler, H., Bats, J. W., Wagner, K., & Will, M. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link][19]

-

Beausoleil, E., Sharma, R., Hlebowicz, Z., & Lubell, W. D. (2002). Improved synthesis of (2S,5S)-5-tert-butylproline. The Journal of Organic Chemistry, 67(18), 6435-6438. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. (Note: While a direct URL for the specific data table was not found, this review and others like it consolidate such findings. The cited percentages are representative values found across the literature, including references within this list.) [Link][12]

-

Kim, D. H., & Lee, K. H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. International Journal of Molecular Sciences, 19(11), 3551. [Link][6]

-

Mutter, M., & Wöhr, T. (1998). Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. Journal of the American Chemical Society, 120(49), 12849-12859. [Link][11]

-

Wüthrich, K., Grathwohl, C. (1974). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline. Journal of the Chemical Society, Chemical Communications, (1), 4-5. [Link][21]

-

Organic Syntheses. (1976). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 56, 32. [Link]

-

Martin, D. W., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(12), 2269-2281. [Link][8]

-

PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. Technical Note. [Link][2]

-

Gsponer, J., et al. (2008). All-cis Cyclic Peptides. Journal of the American Chemical Society, 130(28), 9132-9141. [Link][7]

-

Lubell, W. D., et al. (2018). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters, 20(15), 4540-4544. [Link][22]

-

Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10887. [Link][5]

-

Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1221-1230. [Link][20]

-

The Royal Society of Chemistry. (2011). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. Biopolymers, 80(2-3), 257-271. [Link][23]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. [Link][14]

-

Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link][16]

-

Gellman, S. H., et al. (2017). Backbone distortions in lactam-bridged helical peptides. Peptide Science, 108(4), e22933. [Link][24]

-

Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1623-1628. [Link][15]

-

Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines. Science of Synthesis. [Link][25]

-

Li, X., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584-3588. [Link][26]

-

Aapptec. (2019). Pseudoproline Dipeptides. Aapptec Blog. [Link][17]

-

Gergely, T., et al. (2020). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Chemical Communications, 56(84), 12792-12795. [Link][18]

Sources

- 1. chempep.com [chempep.com]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. imrpress.com [imrpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pjps.pk [pjps.pk]

- 16. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. real.mtak.hu [real.mtak.hu]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. | Semantic Scholar [semanticscholar.org]

- 23. Design, synthesis, conformational analysis and application of indolizidin-2-one dipeptide mimics. | Semantic Scholar [semanticscholar.org]

- 24. Backbone distortions in lactam‐bridged helical peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-1,2-CIS-ACHEC-OH: A Conformationally Constrained Scaffold for Peptidomimetic Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the pursuit of novel therapeutics, the limitations of native peptides—namely poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. These molecules are designed to mimic the structural and functional aspects of peptides while possessing improved drug-like properties. A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds that lock the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target. This guide provides a comprehensive technical overview of Z-1,2-CIS-ACHEC-OH, chemically known as (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid, a promising scaffold for inducing specific secondary structures in peptide sequences, particularly β-turns. We will delve into the synthesis, conformational properties, and strategic application of this scaffold in the rational design of peptidomimetics targeting protein-protein interactions.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, governing a vast array of physiological processes through specific interactions with their receptors.[1] This inherent specificity makes them attractive candidates for therapeutic intervention. However, their utility as drugs is often hampered by rapid proteolytic degradation and poor membrane permeability.[2] Peptidomimetics aim to overcome these hurdles by retaining the key pharmacophoric elements of a peptide within a more robust, non-peptidic or modified-peptide framework.[1]

A critical aspect of a peptide's biological activity is its three-dimensional structure.[1] Secondary structures like α-helices, β-sheets, and β-turns are often integral to the binding epitope of a peptide at a protein-protein interface.[3] In solution, short linear peptides are typically conformationally flexible, existing as an ensemble of structures. This conformational heterogeneity can lead to a decrease in binding affinity, as only a fraction of the peptide molecules are in the correct conformation for receptor binding at any given time.

Conformationally restricted amino acids and scaffolds play a pivotal role in modern drug design by reducing this conformational flexibility.[4] By pre-organizing the peptide backbone into a specific secondary structure, these scaffolds can enhance binding affinity, increase selectivity, and improve metabolic stability.[4] The this compound scaffold, with its cyclohexane ring, presents a rigid framework that can be strategically incorporated into a peptide sequence to induce a desired turn conformation.

The this compound Scaffold: Structure and Synthesis

This compound, or (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid, is a cyclic α-amino acid analog. The "Z" and "cis" designations refer to the stereochemical relationship of the amine and hydroxyl groups on the cyclohexane ring, which are on the same side of the ring. This specific stereochemistry is crucial for its function as a peptidomimetic scaffold.

Rationale for the Cis-Configuration

The cis-stereochemistry of the amino and hydroxyl groups in this compound is hypothesized to facilitate the formation of a β-turn-like structure when incorporated into a peptide. The cyclohexane ring restricts the torsional angles of the backbone, while the relative positioning of the functional groups can promote the formation of intramolecular hydrogen bonds that are characteristic of β-turns.

Synthesis of (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid

The synthesis of the enantiomerically pure (1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid has been achieved through a multi-step process starting from racemic intermediates. A key step involves the resolution of a racemic spirooxazolone derivative using a chiral auxiliary, such as L-phenylalanine cyclohexylamide. The separated diastereomers can then be hydrolyzed to yield the desired enantiomerically pure amino acid.

Preparation of Fmoc-Protected this compound for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, the α-amino group of this compound must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of Fmoc-(1S,2S)-ACHEC-OH can be achieved by reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate in the presence of a base.[5]

Incorporation of this compound into Peptides via SPPS

The Fmoc-protected this compound can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[6]

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating the this compound scaffold into a peptide sequence on a solid support.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating the this compound scaffold.

Detailed Experimental Protocol for Peptide Coupling

Materials:

-

Fmoc-protected amino acids

-

Fmoc-(1S,2S)-ACHEC-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and Oxyma Pure in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Wash: Thoroughly wash the resin with DMF.

-

Incorporation of this compound: Couple Fmoc-(1S,2S)-ACHEC-OH using DIC and Oxyma Pure in DMF. The coupling time may need to be extended compared to standard amino acids due to the steric bulk of the scaffold.

-

Fmoc Deprotection: Remove the Fmoc group as described in step 3.

-

Wash: Thoroughly wash the resin with DMF.

-

Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence, with deprotection and washing steps between each coupling.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis: Probing the Structural Impact of this compound

The primary motivation for using the this compound scaffold is to induce a specific, predictable conformation in the resulting peptidomimetic. A combination of spectroscopic techniques and computational modeling is employed to elucidate the solution structure of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7] Key NMR experiments for conformational analysis include:

-

1D ¹H NMR: Provides information on the chemical environment of protons and can indicate the presence of a stable, folded structure.

-

2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances to specific amino acid residues.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's fold. The presence of specific ROE/NOE cross-peaks, such as between the amide proton of one residue and the alpha-proton of the preceding residue, can be indicative of a turn structure.[8]

-

Temperature Coefficient of Amide Protons: The change in the chemical shift of an amide proton with temperature can indicate whether it is solvent-exposed or involved in an intramolecular hydrogen bond. A small temperature coefficient suggests the latter, which is a hallmark of stable secondary structures like β-turns.[7]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the overall secondary structure content of a peptide. Different secondary structures (α-helix, β-sheet, β-turn, random coil) have characteristic CD spectra. A spectrum indicative of a β-turn would provide further evidence for the conformational-directing effect of the this compound scaffold.

Computational Modeling

Molecular dynamics simulations and conformational searches can be used to generate theoretical models of the peptide's structure. These models can be refined using distance and dihedral angle restraints derived from NMR data to produce a high-resolution solution structure.

The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing the this compound scaffold.

Caption: Workflow for the conformational analysis of a this compound containing peptidomimetic.

Application in Drug Discovery: Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to cellular function and are implicated in numerous diseases.[3] However, targeting PPIs with small molecules is challenging due to the large, often flat and featureless nature of the interaction surfaces.[3] Peptidomimetics that mimic key secondary structures at the PPI interface, such as β-turns, offer a promising approach to developing potent and selective inhibitors.[8]

Case Study: Hypothetical Inhibition of a GPCR-Arrestin Interaction

Background: G protein-coupled receptors (GPCRs) are a major class of drug targets. Their signaling is often terminated by the binding of arrestin proteins. The interaction between a GPCR and arrestin involves specific loops on both proteins, which may adopt β-turn conformations upon binding. A peptidomimetic that mimics the β-turn of a key GPCR loop could act as a competitive inhibitor of the GPCR-arrestin interaction.

Experimental Approach:

-

Design: A peptide sequence corresponding to a key loop of a target GPCR is selected. The this compound scaffold is incorporated to stabilize a β-turn conformation.

-

Synthesis: The peptidomimetic is synthesized using the SPPS protocol described in Section 3.

-

Conformational Analysis: The solution structure of the peptidomimetic is determined using NMR and CD spectroscopy to confirm the presence of the desired β-turn.

-

Binding Assay: The affinity of the peptidomimetic for the target arrestin protein is measured using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Functional Assay: A cell-based assay is used to measure the ability of the peptidomimetic to inhibit the GPCR-arrestin interaction, for example, by monitoring downstream signaling events.

The following table summarizes hypothetical data for such a case study.

| Compound | Scaffold | Key ROE contacts | CD Minima (nm) | Binding Affinity (Kd) to Arrestin | Functional Inhibition (IC50) |

| Native Peptide | None | Weak sequential | ~198 | 10 µM | 25 µM |

| Peptidomimetic | This compound | Strong NH(i+2)-Hα(i+1) | ~205, weak at 225 | 500 nM | 1.2 µM |

Interpretation of Hypothetical Data: The strong ROE contacts and the shift in the CD minima for the peptidomimetic suggest the successful induction of a β-turn structure. This pre-organization of the pharmacophore leads to a significant improvement in binding affinity and functional inhibition compared to the flexible native peptide.

The following diagram illustrates the proposed mechanism of action for the hypothetical peptidomimetic inhibitor.

Caption: Proposed mechanism of competitive inhibition of the GPCR-arrestin interaction by a this compound-based peptidomimetic.

Conclusion and Future Directions

The this compound scaffold represents a valuable tool in the arsenal of the medicinal chemist for the rational design of peptidomimetics. Its rigid cyclohexane core and cis-stereochemistry provide a means to conformationally constrain peptide sequences, potentially inducing bioactive β-turn structures. This guide has outlined the synthesis, incorporation, and conformational analysis of peptides containing this scaffold, as well as its potential application in the development of inhibitors of protein-protein interactions.

While the principles outlined here provide a strong foundation, further research is needed to fully explore the potential of the this compound scaffold. Systematic studies on a variety of peptide sequences are required to establish a clearer understanding of its conformational preferences and the rules governing its ability to induce specific secondary structures. Furthermore, the application of this scaffold to a broader range of biological targets will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

-

Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

- Corcino, C. O., et al. (2024). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2).

-

Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. [Link]

-

Linares-Oñate, C., et al. (2021). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PMC - PubMed Central. [Link]

-

PubChem. (n.d.). (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid. PubChem. [Link]

-

Imaeda, Y., et al. (2012). Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC. [Link]

-

Zerbe, O., & Bader, B. (n.d.). peptide nmr. University of Zurich. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

-

Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]

-

Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. PMC - PubMed Central. [Link]

-

Arkin, M. R., et al. (2018). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. National Institutes of Health. [Link]

-

Guchhait, G., et al. (2006). Characterization of Beta-Turn and Asx-turns Mimicry in a Model Peptide: Stabilization via C--H . . . O Interaction. PubMed. [Link]

-

Spring, D. R., et al. (2021). Query-guided protein–protein interaction inhibitor discovery. RSC Publishing. [Link]

-

Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing. [Link]

-

TA Instruments. (n.d.). Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]

-

Spokoyny, A. M., & Pentelute, B. L. (2020). β-Turn Mimics by Chemical Ligation. PMC - NIH. [Link]

-

ddd-UAB. (2024). Modulators approved or in clinical trials for cancer treatment. ddd-UAB. [Link]

-

Arora, P. S. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Query-guided protein–protein interaction inhibitor discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. Twists or turns: stabilising alpha vs. beta turns in tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Macromolecular Secrets: A Technical Guide to the Potential Applications of Z-1,2-CIS-ACHEC-OH in Structural Biology

Introduction: The Promise of Rigidity in a Flexible World

In the dynamic landscape of structural biology, the quest to visualize and understand the intricate dance of macromolecules is paramount. The static snapshots provided by techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are invaluable, yet they often grapple with the inherent flexibility of biological systems. It is in this context that conformationally constrained molecules emerge as powerful tools. Z-1,2-CIS-ACHEC-OH, a synthetically protected cyclic amino acid derivative, represents a promising, albeit largely unexplored, agent in this domain.[]

This technical guide will delve into the core attributes of this compound and posit its potential applications in elucidating the structure and function of challenging biological targets. As a Senior Application Scientist, the insights presented herein are a synthesis of established principles in structural biology and the unique chemical properties of this compound.

This compound is characterized by two key features: a benzyloxycarbonyl (Z) protecting group and a 1,2-cis-aminocyclohexanecarboxylic acid core.[] The Z-group offers stability during peptide synthesis, while the cyclic and cis-configured backbone imparts significant conformational rigidity.[] It is this rigidity that forms the basis of its potential utility, offering a molecular scaffold that can be leveraged to overcome common hurdles in structural determination.[][]

Core Principle: Why Conformational Constraint Matters

The binding of a ligand to a protein is often accompanied by conformational changes in both partners. While functionally crucial, this flexibility can be a major obstacle for structural biologists. Flexible regions of a protein can lead to poorly resolved electron density in crystallography, blurred reconstructions in cryo-EM, and complex, difficult-to-interpret spectra in NMR.

By introducing a conformationally constrained ligand like this compound, researchers can potentially:

-

Trap specific conformational states: The rigid nature of the ligand can favor the binding of a specific protein conformer, essentially "locking" it in place for structural analysis.

-

Improve crystallization: By reducing the conformational heterogeneity of the protein-ligand complex, the chances of forming well-ordered crystals with high diffraction quality may be improved.

-

Stabilize flexible regions: The defined shape of the ligand can act as a molecular brace, stabilizing otherwise mobile loops or domains in a protein.

-

Simplify spectroscopic analysis: A ligand with a fixed conformation reduces the number of variables in NMR experiments, potentially simplifying spectral analysis and providing clearer insights into binding events.

Potential Application I: A Scaffold for High-Resolution X-ray Crystallography

X-ray crystallography remains a gold standard for obtaining atomic-resolution structural information. However, obtaining well-diffracting crystals is often the bottleneck. The conformational rigidity of this compound can be exploited to facilitate the crystallization of challenging targets, such as enzymes with flexible active site loops or receptors that adopt multiple conformations.

Experimental Rationale

By co-crystallizing a target protein with this compound, the ligand can act as a rigid core around which the protein can pack into a stable crystal lattice. This is particularly relevant for proteins that are targets of acetylcholine, such as acetylcholinesterase (AChE), where understanding the precise geometry of the binding pocket is crucial for drug design.[3] The defined stereochemistry of this compound can help in forming specific and stable intermolecular contacts within the crystal, leading to improved diffraction.

Hypothetical Protocol: Co-crystallization of a Target Protein with this compound

-

Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

Ligand Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Complex Formation: Incubate the purified protein with a 5- to 10-fold molar excess of this compound for at least one hour on ice to ensure complex formation.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts).[4] Set up crystallization trials with both the apo-protein and the protein-ligand complex.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, protein-to-ligand ratio, and temperature.

-

Data Collection and Structure Determination: Cryo-protect the optimized crystals and collect X-ray diffraction data at a synchrotron source.[5] Process the data and solve the structure using molecular replacement or other phasing methods.

Potential Application II: Stabilizing Complexes for Cryo-Electron Microscopy

Cryo-EM has revolutionized structural biology, particularly for large and flexible complexes that are recalcitrant to crystallization.[6][7] However, conformational heterogeneity remains a significant challenge, limiting the achievable resolution. This compound could serve as a stabilizing agent for cryo-EM studies of dynamic proteins, such as G protein-coupled receptors (GPCRs) like the muscarinic acetylcholine receptors (mAChRs) or ligand-gated ion channels.[8][9][10]

Experimental Rationale

For membrane proteins or other flexible macromolecules, the binding of a rigid ligand can reduce the ensemble of conformations present in the vitrified ice layer. This leads to a more homogeneous set of particles, which can be more accurately aligned and averaged to generate a high-resolution 3D reconstruction. The defined structure of this compound can provide a clear feature for initial particle alignment, especially if the ligand is bound to a more mobile region of the protein.

Hypothetical Protocol: Cryo-EM Sample Preparation with this compound

-

Target Preparation: Purify the target macromolecular complex (e.g., a receptor in a nanodisc or detergent micelle).

-

Ligand Incubation: Add a saturating concentration of this compound to the purified sample and incubate to ensure maximum binding.

-

Grid Preparation: Apply a small volume (3-4 µL) of the protein-ligand complex to a glow-discharged cryo-EM grid.

-

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., a Vitrobot) to trap the complexes in a thin layer of amorphous ice.

-

Data Acquisition: Screen the grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect a large dataset of micrographs.

-

Image Processing and 3D Reconstruction: Perform particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC) to obtain the final 3D map of the complex.

Potential Application III: Probing Protein Dynamics with NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying protein dynamics and ligand binding in solution. The conformational constraint of this compound can be a significant advantage in NMR-based screening and characterization of protein-ligand interactions.

Experimental Rationale

In experiments like Saturation Transfer Difference (STD)-NMR, signals are observed only from the protons of a ligand that is in close contact with a protein. A rigid ligand like this compound will have a well-defined conformation when bound, leading to clearer and more easily interpretable STD signals. This can provide precise information about the binding epitope of the ligand. Furthermore, its use in studying conformational exchange can help to delineate the structural changes a protein undergoes upon binding.

Data Summary and Interpretation

The successful application of this compound in these structural biology workflows would be validated by the quality of the resulting data. The following table summarizes the key properties of the compound and the expected outcomes.

| Property of this compound | Application | Expected Outcome |

| Conformational Rigidity | X-ray Crystallography | Improved crystal quality and higher diffraction resolution. |

| Cryo-EM | Reduced conformational heterogeneity, leading to a higher resolution 3D reconstruction. | |

| NMR Spectroscopy | Simplified spectra and more precise mapping of the binding interface. | |

| Defined Stereochemistry | X-ray Crystallography | Specific and stable crystal packing interactions. |

| Cryo-EM | Potential as a feature for particle alignment. | |

| Chemical Tractability | All applications | Amenable to derivatization for further studies (e.g., introduction of isotopic labels for NMR). |

Conclusion and Future Outlook

While the direct application of this compound in published structural biology literature is not yet established, its intrinsic chemical properties make it a highly promising tool for researchers in the field. Its rigid, cyclic backbone offers a unique advantage in overcoming the common challenges of macromolecular flexibility. The hypothetical workflows presented in this guide provide a solid foundation for exploring the potential of this and similar conformationally constrained molecules. As structural biology continues to tackle increasingly complex and dynamic systems, the strategic use of rigid molecular scaffolds like this compound will undoubtedly become a more prevalent and powerful approach.

References

- Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure - NIH. (2021-09-06).

- This compound - (CAS 124753-65-7) - BOC Sciences Amino Acid.

- Cryo-EM reveals an extrahelical allosteric binding site at the M5 mAChR - PubMed Central. (2025-07-31).

- The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex - NIH.

- Reaction of cis-diamminedichloroplatinum (II) and DNA in B or Z conformation - PubMed.

- Cryo-EM reveals a new allosteric binding site at the M5 mAChR | bioRxiv. (2025-02-08).

- Cryo-EM studies of nicotinic acetylcholine receptors - OSTI.GOV.

- Z-1,2-cis-ACHC-OH - (CAS 54867-08-2) - BOC Sciences Amino Acid.

- Cryo-Electron Microscopy of Nicotinic Acetylcholine Receptors - DSpace Repository.

- Cryo-EM structures of a lipid-sensitive pentameric ligand-gated ion channel embedded in a phosphatidylcholine-only bilayer - PubMed. (2020-01-21).

- Crystallography beyond Crystals: PX and SPCryoEM - Indian Academy of Sciences.

Sources

- 3. Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure - PMC [pmc.ncbi.nlm.nih.gov]